2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
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Description
2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its functional groups .
Mode of Action
Based on its structure, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The cyano and oxo groups may also play a role in its reactivity .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been known to participate in various reactions, including the suzuki-miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and clearance rate are currently unknown. Its molecular weight (19320 g/mol) suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain reactions may be favored under acidic or basic conditions . Additionally, the compound’s stability could be affected by exposure to light, heat, or oxygen.
Properties
IUPAC Name |
2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13-6-5-7-14(2)19(13)22-20(25)16(11-21)10-15-8-3-4-9-17(15)26-12-18(23)24/h3-10H,12H2,1-2H3,(H,22,25)(H,23,24)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDCWJDLOCSSKY-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C(=C\C2=CC=CC=C2OCC(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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